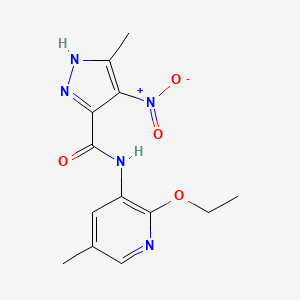![molecular formula C15H16FN3O3S B7429278 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol](/img/structure/B7429278.png)
3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD7. SETD7 is responsible for the methylation of histone H3 lysine 4 (H3K4), which plays a crucial role in gene expression and chromatin organization. Inhibition of SETD7 by PFI-3 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol inhibits SETD7 by binding to the active site of the enzyme. This prevents the enzyme from binding to its substrate, histone H3, and methylating the lysine 4 residue. This results in a decrease in H3K4 methylation and altered gene expression.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been shown to have other biochemical and physiological effects. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been shown to increase insulin sensitivity and reduce blood glucose levels in diabetic mice. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been shown to reduce blood pressure in hypertensive mice. These effects are thought to be due to the inhibition of SETD7, which plays a role in the regulation of glucose metabolism and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for SETD7, which reduces the risk of off-target effects. However, 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol. One direction is to study its effects on other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics for use in vivo. Additionally, the development of more potent and selective inhibitors of SETD7 could lead to improved therapeutic options for cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol involves several steps, starting with the synthesis of the pyrazine core. The pyrazine is then functionalized with a fluorophenyl group and an aminoethyl group. The final step involves the addition of the thiol group to form the dioxothiolane ring. The synthesis of 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been extensively studied for its potential therapeutic applications. In cancer, SETD7 has been shown to be overexpressed in several types of cancer, including breast, prostate, and lung cancer. Inhibition of SETD7 by 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has been shown to reduce cancer cell proliferation and induce apoptosis. 3-[[[6-(4-Fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol has also been studied in other diseases, such as diabetes and cardiovascular disease, where SETD7 plays a role in the regulation of glucose metabolism and blood pressure.
Propiedades
IUPAC Name |
3-[[[6-(4-fluorophenyl)pyrazin-2-yl]amino]methyl]-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-12-3-1-11(2-4-12)13-7-17-8-14(19-13)18-9-15(20)5-6-23(21,22)10-15/h1-4,7-8,20H,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCQUONUCDHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1(CNC2=NC(=CN=C2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Difluorophenyl)sulfanylmethyl]-3-(2,3-dimethyl-5-nitroimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7429201.png)
![[2-[[2-[1-(4-Fluorophenyl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl] 6-(furan-2-yl)-2-methylpyridine-3-carboxylate](/img/structure/B7429204.png)

![N-[(5-chloro-1-methylimidazol-2-yl)methyl]-2-[2-(difluoromethylsulfonyl)phenyl]-N-methylacetamide](/img/structure/B7429213.png)
![2-(2-cyanophenyl)-N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7429235.png)
![N-(5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-methylsulfonyl-2-phenylbutanamide](/img/structure/B7429238.png)
![Ethyl 2-[3-[[3-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carbonyl]amino]phenoxy]acetate](/img/structure/B7429243.png)
![(3-Methylsulfanylpyrrolidin-1-yl)-[4-(pyridin-4-ylamino)phenyl]methanone](/img/structure/B7429244.png)
![methyl 2-[(2R,6S)-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-5-sulfamoylbenzoate](/img/structure/B7429253.png)

![[2-(Carbamoylamino)-2-oxoethyl] 4-cyano-2,6-difluorobenzoate](/img/structure/B7429266.png)
![2-methyl-N-[4-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7429292.png)
![3-chloro-N-[3-(2-ethoxyethoxymethyl)phenyl]-2-hydroxybenzenesulfonamide](/img/structure/B7429300.png)
![3-[1-(7-Aminopyrido[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B7429307.png)